2-(Bromomethyl)-1H-imidazole
Overview
Description
Bromomethyl compounds are generally used as intermediates in organic synthesis due to their reactivity . They often participate in various reactions, including substitutions and additions .
Synthesis Analysis
The synthesis of bromomethyl compounds often involves the reaction of a precursor molecule with a brominating agent . The specific synthesis pathway would depend on the structure of the precursor molecule and the reaction conditions .
Molecular Structure Analysis
The molecular structure of bromomethyl compounds can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .
Chemical Reactions Analysis
Bromomethyl compounds are reactive and can participate in a variety of chemical reactions. For example, they can undergo nucleophilic substitution reactions with various nucleophiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of bromomethyl compounds can be determined using various analytical techniques, such as melting point analysis, molecular weight determination, and thermal analysis .
Scientific Research Applications
Heterocyclic Synthesis
2-(Bromomethyl)-1H-imidazole has been used in the regioselective synthesis of novel heterocyclic systems. These reactions involve the formation of C–S and C–N bonds and are accompanied by rearrangements of the starting heterocycles, leading to a variety of potentially biologically active heterocyclic systems (Amosova et al., 2018).
Antimicrobial Agent Synthesis
Imidazole drugs, synthesized using derivatives like 2-(Bromomethyl)-1H-imidazole, have broad applications in clinical medicine, particularly as antimicrobial agents. The synthesis of such compounds involves reactions with bromine in the presence of acetic acid, yielding various derivatives with significant antimicrobial activities (Narwal et al., 2012).
Polymer Chemistry
In polymer chemistry, 2-(Bromomethyl)-1H-imidazole has been used for the modification of 1,2-polybutadiene. The brominated polymer acts as a macroinitiator for the ring-opening polymerization of other compounds, leading to the formation of water-soluble brush polymers and polyelectrolyte copolymers with diverse applications including as stabilizers in heterophase polymerization and in ionic conducting properties (Yuan et al., 2011).
Synthesis of 1,2-Diaryl-1H-imidazoles
This compound is pivotal in the synthesis of 1,2-diaryl-1H-imidazoles, which have been found to exhibit significant cytotoxic activity against human tumor cell lines. The synthesis involves direct coupling with aryl halides under specific conditions (Bellina et al., 2006).
Reactivity and Computational Studies
Studies on the reactivity of imidazole derivatives synthesized using 2-(Bromomethyl)-1H-imidazole show interesting properties. Computational methods like DFT have been used to understand the reactivity properties of these derivatives, which have potential applications in various fields (Hossain et al., 2018).
CO2 Capture
In environmental applications, derivatives of 2-(Bromomethyl)-1H-imidazole have been used in the synthesis of task-specific ionic liquids for CO2 capture. These ionic liquids can react reversibly with CO2, thereby sequestering it effectively (Bates et al., 2002).
Fuel Cell Application
For fuel cell applications, imidazolium-type alkaline anion exchange membranes have been developed using bromomethylated poly(2,6-dimethyl-1,4-phenylene oxide) and 1-methylimdazole, which shows promise in enhancing the performance of fuel cells (Ran et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(bromomethyl)-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2/c5-3-4-6-1-2-7-4/h1-2H,3H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIPWQWATHJTMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619557 | |
Record name | 2-(Bromomethyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-1H-imidazole | |
CAS RN |
735273-40-2 | |
Record name | 2-(Bromomethyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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